Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)-
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Overview
Description
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- is a chemical compound with the molecular formula C16H11Cl3N2O2S. It is a derivative of hydantoin, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- typically involves the reaction of 5,5-diphenylhydantoin with trichloromethylthiolating agents. One common method includes the use of trichloromethylthiol chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted hydantoin derivatives.
Scientific Research Applications
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trichloromethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug used in the treatment of epilepsy.
5,5-Diphenyl-3-(methylthiomethyl)hydantoin: Another derivative with potential biological activity.
Uniqueness
Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
53743-19-4 |
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Molecular Formula |
C16H11Cl3N2O2S |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
5,5-diphenyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H11Cl3N2O2S/c17-16(18,19)24-21-13(22)15(20-14(21)23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,20,23) |
InChI Key |
WUJSRESMPLDNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)SC(Cl)(Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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